
1-Iodotetracontane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Iodotetracontane is an organic compound with the molecular formula C40H81I It is a long-chain alkyl iodide, where an iodine atom is attached to the first carbon of a tetracontane chain
Métodos De Preparación
1-Iodotetracontane can be synthesized through several methods. One common synthetic route involves the halogenation of tetracontane. This process typically uses iodine and a suitable catalyst under controlled conditions to ensure the selective iodination of the alkane chain. Industrial production methods may involve large-scale halogenation reactors where tetracontane is exposed to iodine vapor in the presence of a catalyst to achieve high yields of this compound.
Análisis De Reacciones Químicas
1-Iodotetracontane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Although less common, the alkyl chain can undergo oxidation under strong oxidizing conditions, leading to the formation of carboxylic acids or other oxygenated derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a hydroxide ion would yield tetracontanol, while reduction with LiAlH4 would produce tetracontane.
Aplicaciones Científicas De Investigación
1-Iodotetracontane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules. Its long alkyl chain makes it a useful model compound for studying the behavior of long-chain alkyl halides.
Biology: Researchers use it to investigate the interactions of long-chain molecules with biological membranes and proteins.
Medicine: While not directly used as a drug, it serves as a model compound in the development of iodinated pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and lubricants.
Mecanismo De Acción
The mechanism by which 1-iodotetracontane exerts its effects depends on the specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating nucleophilic substitution or elimination reactions. In biological systems, its long alkyl chain can interact with lipid bilayers, affecting membrane fluidity and permeability.
Comparación Con Compuestos Similares
1-Iodotetracontane can be compared with other long-chain alkyl halides such as 1-bromotetracontane and 1-chlorotetracontane. While all these compounds share similar long-chain structures, the different halogen atoms impart unique reactivity and properties. For instance, iodine is a better leaving group than bromine or chlorine, making this compound more reactive in nucleophilic substitution reactions.
Similar compounds include:
- 1-Bromotetracontane
- 1-Chlorotetracontane
- 1-Iodohexadecane
Each of these compounds has its own set of applications and reactivity profiles, but this compound is particularly notable for its high reactivity due to the presence of the iodine atom.
Propiedades
Número CAS |
62154-91-0 |
|---|---|
Fórmula molecular |
C40H81I |
Peso molecular |
689.0 g/mol |
Nombre IUPAC |
1-iodotetracontane |
InChI |
InChI=1S/C40H81I/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39-40-41/h2-40H2,1H3 |
Clave InChI |
ZCMZVTNOSZCHIW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,6-Trimethyl-4-phenyl-1-oxa-3-azaspiro[4.5]deca-3,6,9-trien-8-one](/img/structure/B14138258.png)
![(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B14138267.png)
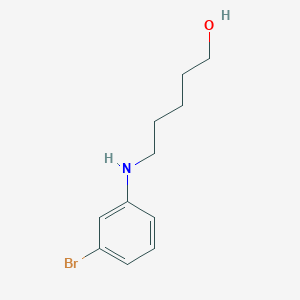
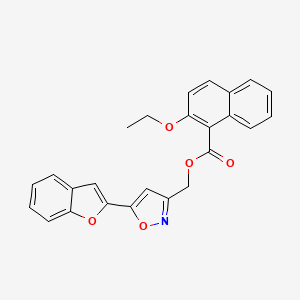
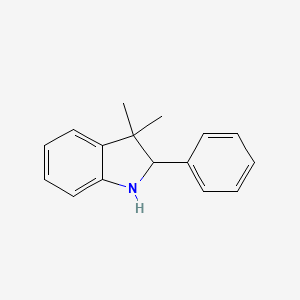
![5-{[(1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B14138300.png)
![4-amino-5-cyclohexyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14138306.png)
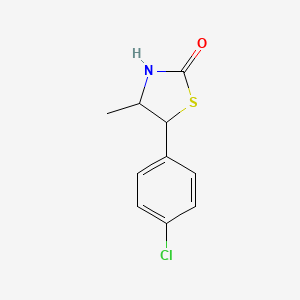
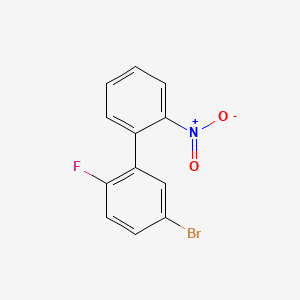
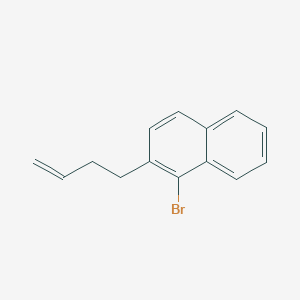
![1-[(Z)-Cyano-NNO-azoxy]-3-fluorobenzene](/img/structure/B14138333.png)
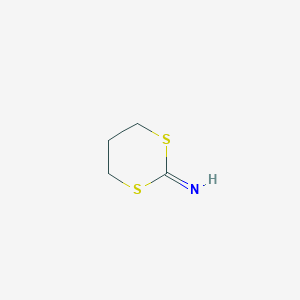
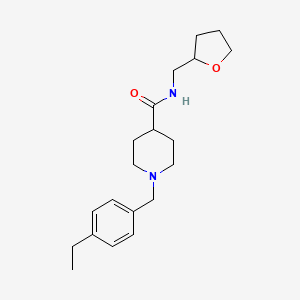
![3-(4-butoxyphenyl)-N'-[(E)-furan-2-ylmethylidene]propanehydrazide](/img/structure/B14138342.png)
